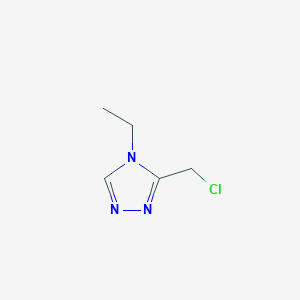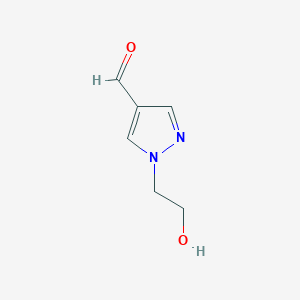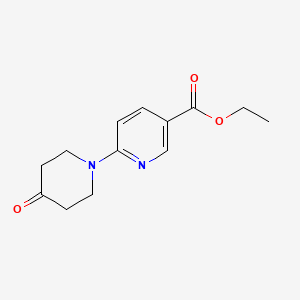
6-nitro-1H-indazole-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-nitro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring
Applications De Recherche Scientifique
Methyl 6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active indazole derivatives with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
Target of Action
Methyl 6-nitro-1H-indazole-4-carboxylate is a complex compound with potential medicinal applications. Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation could result in changes to cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-nitro-1H-indazole-4-carboxylate are likely related to cell cycle regulation and cell volume control, given the known targets of similar indazole derivatives . The downstream effects of these changes could potentially include altered cell proliferation and cell size .
Result of Action
Given the potential targets of similar indazole derivatives, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature for optimal stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1H-indazole-4-carboxylate typically involves the nitration of methyl 1H-indazole-4-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of methyl 6-nitro-1H-indazole-4-carboxylate may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. After the nitration reaction, the product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Types of Reactions:
Reduction: Methyl 6-nitro-1H-indazole-4-carboxylate can undergo reduction reactions to form the corresponding amino derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride.
Substitution: The nitro group in methyl 6-nitro-1H-indazole-4-carboxylate can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these transformations.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products:
Reduction: Methyl 6-amino-1H-indazole-4-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Methyl 1H-indazole-4-carboxylate
- Methyl 6-amino-1H-indazole-4-carboxylate
- Methyl 6-chloro-1H-indazole-4-carboxylate
Comparison: Methyl 6-nitro-1H-indazole-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and chloro analogs, the nitro compound is more prone to reduction and nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
methyl 6-nitro-1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSKHUYDHPZKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646144 |
Source


|
| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-55-8 |
Source


|
| Record name | 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)




![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)



